2-(3-amino-1H-pyrazol-1-yl)benzonitrile

Catalog No.
S14094357
CAS No.
M.F
C10H8N4
M. Wt
184.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-amino-1H-pyrazol-1-yl)benzonitrile

Product Name

2-(3-amino-1H-pyrazol-1-yl)benzonitrile

IUPAC Name

2-(3-aminopyrazol-1-yl)benzonitrile

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

InChI

InChI=1S/C10H8N4/c11-7-8-3-1-2-4-9(8)14-6-5-10(12)13-14/h1-6H,(H2,12,13)

InChI Key

PYKDIBUDLWQDKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=CC(=N2)N

2-(3-amino-1H-pyrazol-1-yl)benzonitrile is an organic compound characterized by a pyrazole ring substituted with an amino group and a benzonitrile moiety. Its molecular formula is C10H8N4, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's structure allows it to participate in various

The chemical reactivity of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile is significant due to the presence of both the amino group and the benzonitrile moiety. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further functionalization at the benzonitrile position.
  • Electrophilic Aromatic Substitution: The aromatic system can undergo electrophilic substitution reactions, which can modify the aromatic ring.
  • Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially leading to various derivatives with altered biological activities.

Research indicates that 2-(3-amino-1H-pyrazol-1-yl)benzonitrile exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound may inhibit the growth of certain bacteria and fungi.
  • Antiviral Activity: It has been explored for its potential to inhibit viral replication, particularly in studies related to viral infections.
  • Enzyme Inhibition: The compound can interact with specific enzymes, potentially modulating their activity, which is valuable in drug design.

Various synthetic routes have been developed for the preparation of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile. Common methods include:

  • Condensation Reactions: The reaction of 3-amino-1H-pyrazole with benzonitrile derivatives under acidic or basic conditions.
  • Palladium-Catalyzed Coupling: Utilizing palladium catalysts to facilitate the formation of carbon-nitrogen bonds between pyrazole and benzonitrile derivatives.
  • Hydrazine Derivatives: Employing hydrazine derivatives in reactions with substituted benzaldehydes to yield the target compound.

The applications of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile are diverse, particularly in pharmaceuticals:

  • Drug Development: Its unique structure makes it a candidate for developing new antimicrobial and antiviral agents.
  • Biochemical Research: It serves as a tool for studying enzyme mechanisms and cellular processes due to its inhibitory properties.

Interaction studies have focused on understanding the binding affinities and mechanisms of action of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile with biological targets. Techniques employed include:

  • Molecular Docking Studies: To predict how the compound interacts with specific enzymes or receptors.
  • Binding Affinity Assays: To quantify the strength of interaction between the compound and its targets.

Several compounds share structural features with 2-(3-amino-1H-pyrazol-1-yl)benzonitrile, allowing for comparison of their properties and activities. Notable similar compounds include:

Compound NameStructure FeaturesUnique Aspects
3-amino-1H-pyrazoleSimple pyrazole derivative without additional functionalitiesLacks the benzonitrile moiety
BenzonitrileBasic aromatic nitrile compoundNo pyrazole functionality
5-chloro-2-(3-amino-1H-pyrazol-1-yl)benzamideContains an amide groupIntroduces different reactivity due to amide bond
4-(3-amino-1H-pyrazol-1-yl)phenolContains a hydroxyl groupDifferent biological activity due to phenolic structure

The uniqueness of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a versatile compound in various research applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

184.074896272 g/mol

Monoisotopic Mass

184.074896272 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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